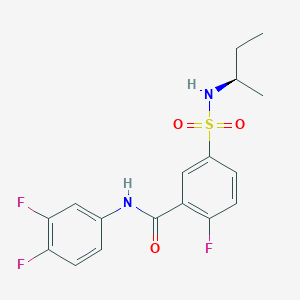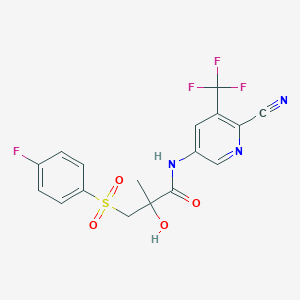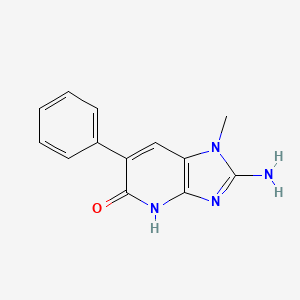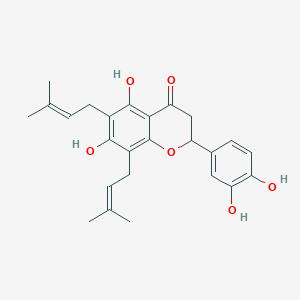
AB-423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-423 is a member of the sulfamoylbenzamide class of hepatitis B virus capsid inhibitors. It is known for its potent inhibition of hepatitis B virus replication by targeting the capsid assembly process. This compound has shown promising results in preclinical studies and is currently being evaluated for its potential use in treating chronic hepatitis B virus infections .
Mechanism of Action
AB-423, also known as ®-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, is a member of the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid inhibitors .
Target of Action
The primary target of this compound is the HBV capsid . The capsid is a protein shell that protects the genetic material of the virus. In the case of HBV, the capsid plays a crucial role in the replication of the virus .
Mode of Action
This compound inhibits the encapsidation of pregenomic RNA (pgRNA) into the HBV capsid . This means that it prevents the pgRNA from being packaged into the capsid, which is a necessary step for the replication of the virus . This compound is considered a class II capsid inhibitor .
Biochemical Pathways
This compound affects the HBV replication pathway by inhibiting pgRNA encapsidation . This impacts the levels of downstream replication intermediates, including capsid-associated RNA, capsid-associated DNA, relaxed circular DNA (rcDNA), and single-stranded DNA (ssDNA) . In a de novo infection model, this compound prevented the conversion of encapsidated rcDNA to covalently closed circular DNA, presumably by interfering with the capsid uncoating process .
Pharmacokinetics
Pharmacokinetic studies with this compound in CD-1 mice showed significant systemic exposures and higher levels of accumulation in the liver . This suggests that this compound has good bioavailability and is able to reach the site of HBV replication in the body .
Result of Action
The result of this compound’s action is a potent inhibition of HBV replication . In cell culture models, this compound showed potent inhibition of HBV replication with no significant cytotoxicity . Treatment of HepDES19 cells with this compound resulted in capsid particles devoid of encapsidated pregenomic RNA and relaxed circular DNA (rcDNA) .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the addition of 40% human serum resulted in a 5-fold increase in the EC50s . This suggests that the presence of serum proteins can affect the efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-423 involves multiple steps, starting with the preparation of the core sulfamoylbenzamide structure. The key steps include:
Formation of the Benzamide Core: The initial step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride under basic conditions.
Functionalization: Further functionalization of the benzamide core is achieved through various reactions, including halogenation, nitration, and reduction, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
AB-423 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzamide core.
Substitution: Substitution reactions, such as halogenation and nitration, are commonly used to introduce different substituents onto the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzamides with different functional groups, which can be further modified to enhance the compound’s properties .
Scientific Research Applications
AB-423 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of sulfamoylbenzamides.
Biology: Investigated for its effects on hepatitis B virus replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating chronic hepatitis B virus infections.
Industry: Utilized in the development of new antiviral drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
BAY 41-4109: Another hepatitis B virus capsid inhibitor that targets the capsid assembly process.
GLS-4: A class I capsid inhibitor with a similar mechanism of action.
JNJ-632: A potent capsid assembly modulator with antiviral activity against hepatitis B virus.
Uniqueness of AB-423
This compound is unique in its ability to inhibit the encapsidation of pregenomic RNA and the formation of relaxed circular DNA, distinguishing it from other capsid inhibitors. Its potent antiviral activity, combined with favorable pharmacokinetic properties, makes it a promising candidate for further development as a therapeutic agent for chronic hepatitis B virus infections .
Properties
IUPAC Name |
5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXLHYPDOMJMO-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AB-423 exert its antiviral effect against HBV?
A1: this compound belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, this compound acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].
Q2: What evidence suggests that this compound might bind to specific sites on the HBV core protein?
A2: Research suggests that this compound's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:
- Molecular docking studies: Simulations show favorable interactions between this compound and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].
- Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between this compound and this critical region of the core protein [].
Q3: Has this compound demonstrated efficacy in preclinical models of HBV infection?
A3: Yes, this compound has shown promising antiviral activity in preclinical studies:
- In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, this compound displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].
- In vivo: In a mouse model of HBV infection, this compound administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining this compound with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)






